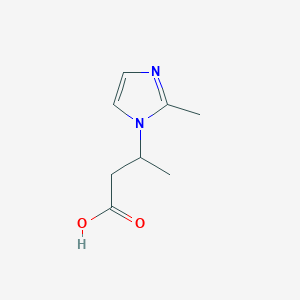
2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as “3-(3-Hydroxyphenyl)-3-hydroxypropionic acid” has been reported. The synthesis is based on an indium-mediated sonochemical Reformatsky reaction . This process is simpler and more convenient than previous methods, which required specialized equipment, flammable materials, and high-pressure reaction vessels .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid” are not found, related compounds like “3-(3-Hydroxyphenyl)-3-hydroxypropionic acid” have been studied. For instance, it has been suggested that this compound decreases blood pressure in vivo via vessel relaxation .Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been used in various scientific research applications. It has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of antioxidants. This compound has also been used to study the effects of inflammation on cells and to investigate the mechanisms of action of anti-inflammatory agents. In addition, this compound has been used in drug development studies to investigate the effects of drugs on cells and to identify potential drug targets.
Wirkmechanismus
The exact mechanism of action of 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, as well as to protect cells from oxidative damage. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a relatively stable compound and is easy to synthesize. This makes it an ideal compound for use in laboratory experiments. However, this compound is not very soluble in water, which can limit its use in certain experiments. In addition, this compound can be toxic in high concentrations, so it should be used with caution in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. These include further investigation into its mechanisms of action, its potential therapeutic applications, and its potential toxicity. In addition, further research is needed to explore the effects of this compound on other biological systems, such as the immune system, the nervous system, and the cardiovascular system. Finally, further research is needed to explore the potential use of this compound in drug development and to identify potential drug targets.
Biochemische Analyse
Biochemical Properties
2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular homeostasis .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antioxidant defense and inflammatory responses. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic regulation. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses and improve metabolic function. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in cellular metabolism. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, while binding proteins help in its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it can exert its effects on metabolic processes and stress responses. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments .
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZSYINEIIGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389488 | |
| Record name | 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80457-74-5 | |
| Record name | 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B1305324.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B1305330.png)





![3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid](/img/structure/B1305342.png)


![Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol](/img/structure/B1305354.png)
![2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1305359.png)
